molecular formula C10H14N4O4 B14006825 Methyl 4-carbamoyl-1-(carbamoylamino)-2,5-dimethyl-pyrrole-3-carboxylate CAS No. 94126-57-5

Methyl 4-carbamoyl-1-(carbamoylamino)-2,5-dimethyl-pyrrole-3-carboxylate

Cat. No.: B14006825
CAS No.: 94126-57-5
M. Wt: 254.24 g/mol
InChI Key: FNHZIWUBNOYJKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-carbamoyl-1-(carbamoylamino)-2,5-dimethyl-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring substituted with carbamoyl and carbamoylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-carbamoyl-1-(carbamoylamino)-2,5-dimethyl-pyrrole-3-carboxylate typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-carbamoyl-1-(carbamoylamino)-2,5-dimethyl-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Methyl 4-carbamoyl-1-(carbamoylamino)-2,5-dimethyl-pyrrole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-carbamoyl-1-(carbamoylamino)-2,5-dimethyl-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole derivatives with carbamoyl and carbamoylamino groups. Examples include:

Uniqueness

Methyl 4-carbamoyl-1-(carbamoylamino)-2,5-dimethyl-pyrrole-3-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

94126-57-5

Molecular Formula

C10H14N4O4

Molecular Weight

254.24 g/mol

IUPAC Name

methyl 4-carbamoyl-1-(carbamoylamino)-2,5-dimethylpyrrole-3-carboxylate

InChI

InChI=1S/C10H14N4O4/c1-4-6(8(11)15)7(9(16)18-3)5(2)14(4)13-10(12)17/h1-3H3,(H2,11,15)(H3,12,13,17)

InChI Key

FNHZIWUBNOYJKE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1NC(=O)N)C)C(=O)OC)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.